

Physical and chemical properties of (5-Amino-2-bromophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Amino-2-bromophenyl)methanol

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An In-Depth Technical Guide to (5-Amino-2-bromophenyl)methanol

Introduction

(5-Amino-2-bromophenyl)methanol is a substituted aromatic alcohol of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. As a trifunctional molecule, it incorporates a primary alcohol, an amine, and an aryl bromide. This unique combination of reactive sites makes it a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of the amino and bromo groups on the phenyl ring, coupled with the reactivity of the benzylic alcohol, allows for a wide range of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates the available physicochemical data, discusses analytical characterization techniques, and outlines logical synthetic and handling protocols. The insights provided are grounded in established chemical principles to support its application in complex synthetic workflows, particularly as an intermediate for active pharmaceutical ingredients (APIs) and other high-value fine chemicals.^{[1][2]}

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical reagent. **(5-Amino-2-bromophenyl)methanol** is distinguished by a unique set of identifiers and physical properties, which are summarized below.

Property	Value	Source(s)
IUPAC Name	(5-Amino-2-bromophenyl)methanol	N/A
Synonyms	5-Amino-2-bromobenzyl alcohol	[3]
CAS Number	752969-45-2	[3][4]
Molecular Formula	C ₇ H ₈ BrNO	[3][5]
Molecular Weight	202.05 g/mol	[3]
Monoisotopic Mass	200.97893 Da	[5]
Appearance	Solid	[3]
InChIKey	DFWOEGRWLGUMSG-UHFFFAOYSA-N	[3][5]

Analytical Characterization

Characterizing the identity and purity of **(5-Amino-2-bromophenyl)methanol** is crucial for its reliable use in subsequent reactions. The primary methods for this are mass spectrometry and spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight. For **(5-Amino-2-bromophenyl)methanol**, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its monoisotopic mass (200.97893 Da).[5] Additionally, predictive modeling provides collision cross-section (CCS) values, which are valuable for compound identification in liquid chromatography-mass spectrometry (LC-MS) workflows.[5]

Adduct	m/z (Predicted)	Predicted CCS (\AA^2)
$[M+H]^+$	201.98621	133.7
$[M+Na]^+$	223.96815	145.3
$[M-H]^-$	199.97165	138.6

Table of Predicted MS Data.^[5]

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While experimentally derived spectral data for this specific isomer is not widely published, the expected spectroscopic features can be predicted based on its structure.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the bromine and amino substituents, likely appearing in the δ 6.5-7.5 ppm range. The benzylic protons of the $-\text{CH}_2\text{OH}$ group would appear as a singlet, typically around δ 4.5 ppm. The amine ($-\text{NH}_2$) protons would present as a broad singlet, and the hydroxyl ($-\text{OH}$) proton would also be a singlet, with chemical shifts that can vary depending on solvent and concentration.
- **^{13}C NMR Spectroscopy:** The carbon NMR would display seven unique signals: six for the aromatic carbons, with their chemical shifts influenced by the attached substituents (C-Br, C- NH_2 , C- CH_2OH), and one signal for the benzylic carbon ($-\text{CH}_2\text{OH}$) typically around δ 60-65 ppm.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include:
 - Strong, broad O-H stretching from the alcohol group ($\sim 3200\text{-}3600\text{ cm}^{-1}$).
 - N-H stretching from the primary amine, typically appearing as a doublet ($\sim 3300\text{-}3500\text{ cm}^{-1}$).^[6]
 - Aromatic C-H stretching ($\sim 3000\text{-}3100\text{ cm}^{-1}$).

- C=C stretching from the aromatic ring ($\sim 1500\text{-}1600\text{ cm}^{-1}$).^[6]
- A C-Br stretching band in the fingerprint region ($\sim 500\text{-}650\text{ cm}^{-1}$).

For comparative analysis, researchers can refer to the extensive publicly available spectral data for the related isomer, (2-Amino-5-bromophenyl)methanol (CAS 20712-12-3).^[7]

Synthesis and Purification

Synthetic Rationale

The most direct and common synthetic route to substituted benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde. In the case of **(5-Amino-2-bromophenyl)methanol**, the logical precursor would be 5-amino-2-bromobenzoic acid. This transformation requires a powerful reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the aromatic ring or the other functional groups.

Exemplar Protocol: Reduction of an Aminobromobenzoic Acid

While a specific, peer-reviewed protocol for **(5-Amino-2-bromophenyl)methanol** is not readily available, the synthesis of the closely related isomer, (2-Amino-5-bromophenyl)methanol, is well-documented and provides an excellent model for the required experimental conditions.^[8]^[9] The following protocol is adapted from these established procedures.

Reaction: 2-Amino-5-bromobenzoic acid \rightarrow 2-Amino-5-bromobenzyl alcohol

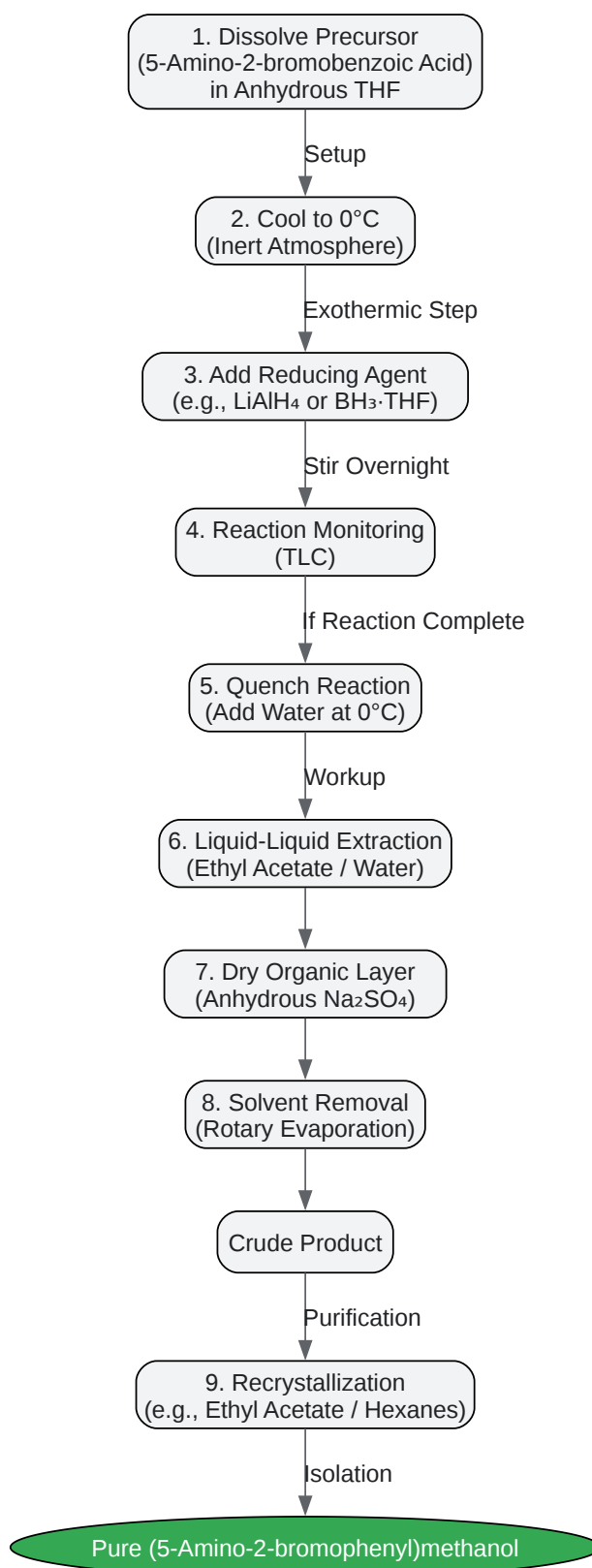
- **Setup:** Add 2-amino-5-bromobenzoic acid (1.0 equiv) to a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar.
- **Solvation:** Dissolve the starting material in anhydrous tetrahydrofuran (THF). The choice of THF is critical as it is an aprotic, non-reactive solvent suitable for reactions with highly reactive hydride reagents.
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is a crucial safety measure to control the exothermic reaction upon addition of the reducing agent.

- **Reduction:** Slowly add a solution of borane tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or portion-wise addition of lithium aluminum hydride (LiAlH_4) (approx. 3.0 equiv).[8][9] These are potent reducing agents necessary for the conversion of the carboxylic acid. The slow addition is essential to manage the reaction rate and heat generation.
- **Reaction Monitoring:** Allow the mixture to warm to room temperature and stir overnight. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
- **Quenching:** Once the reaction is complete, cool the flask again to 0 °C and cautiously add water dropwise to quench the excess reducing agent. This is a highly exothermic step that generates hydrogen gas and must be performed with extreme care.
- **Workup and Extraction:** Add ethyl acetate to the mixture. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate to ensure full recovery of the product.[9]
- **Washing and Drying:** The combined organic layers are washed with brine to remove residual water and inorganic salts, then dried over anhydrous sodium sulfate.
- **Isolation:** The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.

Purification

The crude solid is typically purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes.[9] The principle is to dissolve the crude product in a minimum amount of hot ethyl acetate, followed by the slow addition of hexanes (a non-solvent) until precipitation begins. Cooling the mixture allows for the formation of pure crystals, which are then isolated by filtration.

Synthesis and Purification Workflow



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General workflow for synthesis and purification.

Chemical Reactivity and Potential Applications

The synthetic utility of **(5-Amino-2-bromophenyl)methanol** stems from the orthogonal reactivity of its three functional groups.

- **Amino Group:** Functions as a nucleophile or a directing group. It can readily undergo N-acylation, N-alkylation, or be converted into a diazonium salt for subsequent Sandmeyer-type reactions.
- **Bromine Atom:** This is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations.
- **Benzylic Alcohol:** The $-CH_2OH$ group can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution.

This trifunctionality makes it an ideal intermediate for constructing complex heterocyclic scaffolds used in drug discovery. For example, derivatives of this compound could be used in the synthesis of novel kinase inhibitors or other targeted therapeutics where a substituted aminobenzyl moiety is a key pharmacophore.[\[10\]](#)

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) for **(5-Amino-2-bromophenyl)methanol** is not widely available, prudent laboratory practices should be followed based on the known hazards of related brominated and aminated aromatic compounds.[\[11\]](#)[\[12\]](#)

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.
- **Handling:** Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[\[2\]](#)
- **Incompatibilities:** Keep away from strong oxidizing agents.[\[11\]](#)

- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Some related isomers are noted to be light-sensitive and are best stored under an inert atmosphere (e.g., argon) to prevent degradation.[13]

Conclusion

(5-Amino-2-bromophenyl)methanol is a valuable chemical intermediate with significant potential for applications in pharmaceutical and materials science research. Its well-defined structure, featuring three distinct functional groups, offers chemists a versatile platform for molecular elaboration. While detailed experimental data for this specific isomer is emerging, its properties and reactivity can be reliably inferred from established chemical principles and comparison with related, well-documented isomers. Adherence to rigorous analytical characterization and appropriate safety protocols will ensure its effective and safe use in the laboratory.

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- To cite this document: BenchChem. [Physical and chemical properties of (5-Amino-2-bromophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2584089#physical-and-chemical-properties-of-5-amino-2-bromophenyl-methanol]

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